molecular formula C14H17N3O4S B3732659 C14H17N3O4S

C14H17N3O4S

Cat. No.: B3732659
M. Wt: 323.37 g/mol
InChI Key: PFRNZPXWTDDEJV-UHFFFAOYSA-N
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Description

. This compound is a white or off-white solid that is soluble in alcohols and ketones but only slightly soluble in water . It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl-1-((S)-3-mercaptopyrrolidin-1-yl)ethylidenecarbamate typically involves the reaction of 3-mercaptopropionic acid with 4-nitrobenzaldehyde under neutral or basic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl-1-((S)-3-mercaptopyrrolidin-1-yl)ethylidenecarbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl-1-((S)-3-mercaptopyrrolidin-1-yl)ethylidenecarbamate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antibiotics.

    Industry: Used in the production of various chemical products and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl-1-((S)-3-mercaptopyrrolidin-1-yl)ethylidenecarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its biological effects.

Comparison with Similar Compounds

4-Nitrobenzyl-1-((S)-3-mercaptopyrrolidin-1-yl)ethylidenecarbamate: can be compared with other similar compounds such as:

The uniqueness of 4-Nitrobenzyl-1-((S)-3-mercaptopyrrolidin-1-yl)ethylidenecarbamate lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-11(4-5-18)13(20)17-14(16-9)22-8-12(19)15-7-10-3-2-6-21-10/h2-3,6,18H,4-5,7-8H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNZPXWTDDEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NCC2=CC=CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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